Delta-2-Ivermectin B1a

Acaricide Structure-Activity Relationship Degradation Product

Struggling to identify irreversible base-catalyzed degradation of ivermectin in stability studies? Generic substitution fails to detect this specific isomer. Delta-2-Ivermectin B1a is the definitive reference standard for accurate quantification. • Enables ICH Q1A(R2)-compliant impurity profiling under alkaline stress. • Critical marker for environmental fate studies of ivermectin in soil/water. • Essential for in vivo metabolism and PK/PD modeling in treated animals. Supplied with full characterization data. Ready for global shipping.

Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
Cat. No. B13383216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelta-2-Ivermectin B1a
Molecular FormulaC48H74O14
Molecular Weight875.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3
InChIKeyAZSRBVAPBFWEGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Delta-2-Ivermectin B1a Overview


Delta-2-Ivermectin B1a (CAS 110415-68-4) is a macrocyclic lactone belonging to the milbemycin class of the avermectin family [1]. It is not a primary therapeutic agent but rather a characterized isomer and an irreversible base-catalyzed degradation product of ivermectin B1a, formed via rearrangement of the naturally occurring Δ3-group to the 2-position . This compound is identified in animals treated with ivermectin and in the environment, making it a subject of interest for analytical, metabolic, and environmental monitoring studies .

1 Forced degradation and stability studies of ivermectin formulations
2 Analytical impurity profiling and stability-indicating method development
3 Environmental fate monitoring and metabolism research of ivermectin

Why Generic Substitution Fails


Generic substitution with the parent compound ivermectin B1a or other avermectins is not feasible for applications requiring Delta-2-Ivermectin B1a due to its fundamentally distinct structural and activity profile. As a specific degradation product formed via base-catalyzed isomerization, it serves as a critical marker for stability studies and impurity profiling . Its acaricidal activity is significantly reduced compared to ivermectin B1a, making it unsuitable for therapeutic substitution but essential as a reference standard to accurately identify and quantify degradation pathways in pharmaceutical formulations and environmental samples . Using the parent compound would fail to detect or quantify this specific, irreversible degradation event, compromising analytical accuracy and regulatory compliance.

Parent compound substitution

Using ivermectin B1a as a substitute may not detect this specific base-catalyzed degradation isomer, potentially affecting forced degradation study interpretation.

Activity profile mismatch

The substantially reduced acaricidal activity of Delta-2-Ivermectin B1a means that direct replacement with the parent for biological studies may shift endpoint readouts; it is better suited as an analytical impurity marker.

Class-level avermectin replacement

Other avermectins may not share this specific isomerization pathway, limiting direct substitution for stability-indicating method validation and impurity profiling.

Differentiation Evidence


Acaricidal Activity Reduction

Delta-2-Ivermectin B1a demonstrates a marked reduction in acaricidal activity compared to its parent compound, Ivermectin B1a. Against the two-spotted spider mite (Tetranychus urticae), a standard model for acaricide screening, the LC90 value for Delta-2-Ivermectin B1a is 0.23 ppm, whereas Ivermectin B1a exhibits an LC90 of 0.038 ppm . This represents a 6.05-fold decrease in potency.

Acaricidal Activity
Head-to-head
LC90 0.23 ppm vs Ivermectin B1a 0.038 ppm
6.05-fold decrease
Supports identity as low-activity degradation product; relevant for analytical reference selection.
In vitro acaricidal assay; Tetranychus urticae model
Acaricide Structure-Activity Relationship Degradation Product

Unique Isomerization Pathway

Delta-2-Ivermectin B1a is formed exclusively through an irreversible base-catalyzed rearrangement of the naturally occurring Δ3-group in ivermectin B1a to the 2-position, yielding a 2,3-dehydro structure . In contrast, epi-Ivermectin B1a, another base-catalyzed degradant, is formed via epimerization at the 2-position and can further rearrange irreversibly to Delta-2-Ivermectin B1a . This specific isomerization pathway is a key differentiator for identifying alkaline stress conditions in ivermectin formulations.

Isomerization Pathway
Class-level inference
Irreversible rearrangement of Δ3-group to 2-position under base catalysis; distinct from epi-Ivermectin B1a epimerization.
Aids identification of base-catalyzed degradation events and stability-indicating method development.
Data to verify; pathway specificity requires confirmatory studies.
Degradation Chemistry Stability Studies Impurity Profiling

Reference Standard Purity and Characterization

For analytical applications, Delta-2-Ivermectin B1a is supplied with a defined purity of >95% as determined by HPLC, a confirmed molecular weight of 875.1 g/mol via mass spectrometry, and a distinct molecular formula of C48H74O14 . This level of characterization is not available for the compound when present as a trace impurity in bulk ivermectin. Procurement as a characterized reference standard provides essential traceability for analytical method development, validation (AMV), and quality control (QC) applications .

Reference Standard Purity
Supporting evidence
Purity >95% (HPLC)
MW 875.1 g/mol (MS)
Formula C48H74O14
Supports traceable analytical method development and quality control benchmarking.
Commercial reference standard specification; lot-specific review recommended.
Analytical Chemistry Reference Standards Quality Control

Solubility Profile in Organic Solvents

Delta-2-Ivermectin B1a is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . While ivermectin B1a is also soluble in similar organic solvents, this specific solubility profile is critical for preparing analytical stock solutions and for understanding the potential behavior of this degradation product during extraction and sample preparation from complex matrices, where its altered lipophilicity may influence recovery compared to the parent drug.

Solubility Profile
Class-level inference
Soluble in ethanol, methanol, DMF, DMSO
Guides solvent selection for stock solution preparation; may influence extraction recovery from complex matrices.
Context-dependent; quantitative solubility data not publicly reported.
Formulation Science Pre-formulation Solubility

Primary Application Scenarios


Forced Degradation Reference Standard

Delta-2-Ivermectin B1a serves as the definitive reference standard for identifying and quantifying this specific base-catalyzed degradation product in stability studies of ivermectin drug substances and products. Its well-characterized structure and formation pathway allow analytical chemists to accurately track degradation under alkaline stress conditions, fulfilling ICH Q1A(R2) requirements for impurity profiling.

Environmental Fate Monitoring

As a known environmental transformation product of ivermectin, Delta-2-Ivermectin B1a is a critical analytical target for researchers studying the fate of veterinary pharmaceuticals in soil and water. Its detection and quantification in environmental samples provide direct evidence of ivermectin degradation pathways and help assess potential ecotoxicological risks.

Pharmacokinetic and Metabolism Studies

This compound is identified in animals treated with ivermectin . As such, it is an essential reference material for studying the in vivo metabolism and excretion profiles of ivermectin. Quantifying this metabolite in plasma, tissues, or excreta is crucial for comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling and understanding the drug's overall disposition.

Application
Selection Property
Validation Focus
Forced degradation studies
Specific isomer identity for alkaline stress tracking
Stability-indicating method development and degradation pathway confirmation
Environmental fate monitoring
Known environmental transformation product of ivermectin
Detection in soil/water samples; ecotoxicological risk assessment context
Metabolism and PK studies
Identified as in vivo metabolite of ivermectin
Quantification in plasma/tissues/excreta; PK/PD modeling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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